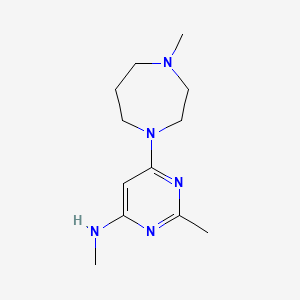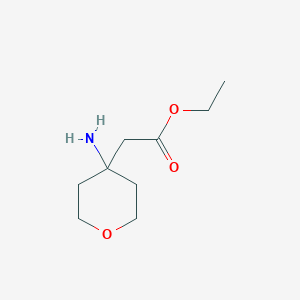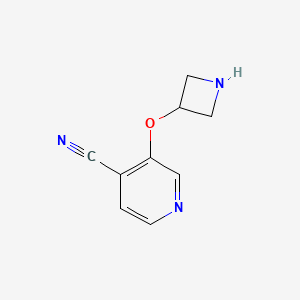![molecular formula C7H10N4O2 B1493150 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide CAS No. 1857215-72-5](/img/structure/B1493150.png)
4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide
Overview
Description
The compound “4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide” is a chemical compound with a complex structure . It is related to the compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” which has a molecular formula of C14H13BrClN3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst, metal and additive free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes has been described . The resulting ylides underwent [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole in excellent yields .Molecular Structure Analysis
The molecular structure of the related compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” has been reported . It has a molecular formula of C14H13BrClN3O3, an average mass of 386.628 Da, and a monoisotopic mass of 384.982880 Da .Chemical Reactions Analysis
The compound can undergo [3+2] cycloaddition reactions with substituted maleimides . This reaction was performed under blue LED irradiation and resulted in the formation of 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “cis-4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester” have been reported . It has a molecular weight of 240.26 and is a solid at room temperature .Scientific Research Applications
4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has been used in a wide range of scientific research applications, including drug design, nanomaterials, and biochemistry. In drug design, this compound has been used as a building block for the synthesis of new molecules with potential therapeutic applications. In nanomaterials, this compound has been used to modify the surfaces of nanomaterials to improve their properties, such as biocompatibility and solubility. In biochemistry, this compound has been used as a model compound to study the interactions between proteins and small molecules.
Mechanism of Action
The exact mechanism of action of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is not well understood, but it is believed to be related to its ability to form hydrogen bonds and interact with proteins. This compound has been shown to interact with a variety of proteins, including enzymes and receptors, and this interaction is thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In vitro studies have demonstrated that this compound can scavenge free radicals, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that this compound can protect against oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
The use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide in lab experiments has a number of advantages, including its low cost, ease of synthesis, and wide range of biochemical and physiological effects. However, there are also some limitations to its use, such as its instability in solution and its potential to interact with proteins.
Future Directions
There are a number of potential future directions for the use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide, including the development of new drugs and nanomaterials, and the study of its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in biotechnology and medicine is needed. Finally, further research into its potential toxic effects is also needed to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-7(9)11-1-3-4(2-11)6(13)10-5(3)12/h3-4H,1-2H2,(H3,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMDJICIOGUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=N)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















